2,6-dichloro-N-[(2Z)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
BMS-986121 is a synthetic organic compound that acts as a positive allosteric modulator of the μ opioid receptor . This compound is built on a novel chemical scaffold, representing a new chemotype for μ receptor positive allosteric modulators . It is primarily used in scientific research to explore its potential as a novel analgesic with fewer side effects compared to traditional opioid analgesics .
Preparation Methods
The preparation of BMS-986121 involves a series of synthetic routes and reaction conditions. The compound is synthesized based on a chemical scaffold that introduces a new chemotype for μ receptor positive allosteric modulators . The specific synthetic routes and industrial production methods are detailed in patent WO2014107344 . Unfortunately, the complexity of the synthesis of these compounds may make them impractical for further drug development .
Chemical Reactions Analysis
BMS-986121 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can also be performed on BMS-986121.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as specific catalysts and solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BMS-986121 has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of positive allosteric modulators.
Biology: The compound is used to explore the biological effects of μ opioid receptor modulation.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
BMS-986121 exerts its effects by acting as a positive allosteric modulator of the μ opioid receptor . This means that it enhances the activity of the receptor when an orthosteric agonist is present. The proposed mechanism of action involves decreasing the ability of sodium to inhibit agonist binding . This modulation of receptor activity can lead to increased efficacy of agonist binding and signaling pathways .
Comparison with Similar Compounds
BMS-986121 is compared with other similar compounds, such as BMS-986122 . Both compounds are positive allosteric modulators of the μ opioid receptor and share similar chemical scaffolds. BMS-986121 is unique in its specific chemical structure and the way it modulates receptor activity . Other similar compounds include various μ receptor positive allosteric modulators that have been developed for research purposes .
Properties
Molecular Formula |
C15H9Cl2N3O2S |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H9Cl2N3O2S/c16-11-2-1-3-12(17)14(11)19-15-18-13(8-23-15)9-4-6-10(7-5-9)20(21)22/h1-8H,(H,18,19) |
InChI Key |
AOCLKIVPDLQCOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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